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Executive Summary
D-JNKI-1, also known as AM-111, XG-102, or by its chemical name Brimapitide, is a synthetic,

cell-permeable peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2]

Developed as a D-retro-inverso peptide, it offers enhanced stability against proteolytic

degradation, a critical feature for therapeutic peptides.[3] D-JNKI-1 was rationally designed to

block the interaction between JNK and its downstream targets, thereby inhibiting the pro-

apoptotic and inflammatory cascades mediated by this pathway. This targeted mechanism has

positioned D-JNKI-1 as a promising therapeutic candidate for conditions involving acute stress-

induced cellular damage. Extensive preclinical and clinical development has focused primarily

on its otoprotective effects in acute sensorineural hearing loss and its anti-inflammatory

properties in postoperative ocular inflammation.[4][5] This guide provides a comprehensive

technical overview of the discovery, mechanism of action, preclinical and clinical development

of D-JNKI-1.

Introduction to the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated

protein kinase (MAPK) signaling cascade.[6][7] It is primarily activated by environmental

stressors such as inflammatory cytokines (e.g., TNF-α), ultraviolet irradiation, heat shock, and

oxidative stress.[4][8] The pathway plays a pivotal role in regulating a diverse range of cellular

processes, including apoptosis, inflammation, proliferation, and differentiation.[7][9]
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The JNK signaling cascade is typically organized in a three-tiered kinase module:

MAPK Kinase Kinases (MAPKKKs): A diverse group of upstream kinases (e.g., MEKK1-4,

ASK1, MLK) that receive stress signals.[4]

MAPK Kinases (MAPKKs): These kinases, primarily MKK4 and MKK7, are phosphorylated

and activated by MAPKKKs.[9]

c-Jun N-terminal Kinases (JNKs): The final kinases in the cascade, JNKs are activated

through dual phosphorylation by MKK4 and MKK7.[8] There are three main JNK genes

(JNK1, JNK2, and JNK3), which give rise to at least 10 different protein isoforms through

alternative splicing.[10]

Once activated, JNKs translocate to the nucleus to phosphorylate and activate a host of

transcription factors, most notably c-Jun, a component of the AP-1 transcription complex.[8]

This leads to the transcription of genes involved in apoptosis (e.g., FasL, Bak, Bax) and

inflammation.[7] JNKs can also act on cytoplasmic targets, including proteins in the

mitochondria like Bim, to directly initiate apoptotic events.[11] Given its central role in mediating

cell death and inflammation, the JNK pathway is a key therapeutic target for diseases

characterized by stress-induced tissue damage.
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Caption: Simplified JNK Signaling Pathway
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Discovery and Rational Design of D-JNKI-1
D-JNKI-1 was developed through a rational design process to act as a specific, competitive

inhibitor of JNK.

Origin of the Inhibitory Sequence: The core of D-JNKI-1 is a 20-amino acid sequence

derived from the JNK-binding domain (JBD) of the JNK-interacting protein 1 (JIP1). JIP1 is a

scaffold protein that brings JNK into proximity with its upstream activators (MKKs) and

downstream substrates. The JBD of JIP1 binds with high affinity to all JNK isoforms,

preventing them from interacting with their targets, such as c-Jun.[6]

Cell Permeability: To enable the peptide to cross cell membranes and reach its intracellular

target, the JIP1-derived inhibitory sequence was fused to a 10-amino acid protein

transduction domain from the HIV-1 Tat protein. This Tat sequence is highly cationic and

facilitates cellular uptake.[12]

Enhanced Stability (Retro-Inverso Design): Peptides composed of natural L-amino acids are

rapidly degraded by proteases in the body. To overcome this, D-JNKI-1 was synthesized as

a "retro-inverso" peptide. This involves two modifications:

Inverso: All L-amino acids are replaced with their D-amino acid counterparts. D-amino

acids are not recognized by most endogenous proteases, significantly increasing the

peptide's half-life.[13]

Retro: The sequence of the amino acids is reversed. This reversal, combined with the

chirality inversion, ensures that the side chains of the amino acids are oriented in a similar

three-dimensional space as the original L-peptide, allowing it to bind to its target with

comparable affinity.[2][13]

The final molecule is a 31-amino acid peptide composed entirely of D-amino acids in a

reversed sequence, making it a highly stable and cell-permeable JNK inhibitor.[3]
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Caption: Rational Design Workflow for D-JNKI-1

Chemical and Physical Properties
Property Value Reference(s)

Alternate Names AM-111, XG-102, Brimapitide [2]

Molecular Formula C₁₆₄H₂₈₅N₆₅O₄₁ [2]

Molecular Weight 3823.498 g/mol [2]

Nature
Synthetic D-retro-inverso

peptide (31 amino acids)
[3][12]

Solubility
Soluble in 0.9% sodium

chloride solution
[11]

Mechanism of Action
D-JNKI-1 functions as a competitive inhibitor by directly binding to JNK kinases. This binding

occurs at the substrate-binding site (docking domain), distinct from the ATP-binding pocket.[6]

By occupying this site, D-JNKI-1 physically blocks the access of JNK substrates, including

transcription factors like c-Jun and mitochondrial proteins like Bim.[11] This prevents their

phosphorylation and subsequent activation, thereby interrupting the downstream signaling

cascade that leads to apoptosis and inflammation. Because it does not compete with ATP, its

inhibitory action is highly specific to the JNK pathway's substrate interactions. However, some

studies indicate it may also inhibit p38 MAPK at higher concentrations.[6]
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In Vitro Inhibitory Activity
While comprehensive isoform-specific IC50 data is limited in publicly available literature,

studies have reported the following inhibitory concentrations. It is noteworthy that D-JNKI-1
(XG-102) shows a preference for JNK2 and JNK3 over JNK1.

Target Kinase IC₅₀ Reference(s)

JNK1 26 µM [1]

JNK2 0.76 µM [1]

JNK3 1 µM [1]

JNKs (general) 2.31 µM [8]

p38 MAPK
No significant effect at

therapeutic concentrations
[1]

ERK MAPK
No significant effect at

therapeutic concentrations
[1]

Preclinical Development
D-JNKI-1 has been evaluated in numerous preclinical models of acute tissue injury, with a

primary focus on hearing loss and neuroprotection.

Otoprotection Studies
The efficacy of D-JNKI-1 in preventing hearing loss has been demonstrated in models of

acoustic trauma and ototoxicity.

4.1.1. Acoustic Trauma Models

Summary of Findings: Local application of D-JNKI-1 to the inner ear (via the round window

membrane) before or shortly after exposure to intense noise has been shown to significantly

reduce permanent hearing threshold shifts and protect sensory hair cells from apoptosis.[11]

Quantitative Data: In a guinea pig model of acoustic trauma, local delivery of D-JNKI-1
resulted in a dose-dependent recovery of hearing function, with a calculated EC₅₀ of 2.31
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µM.[14] In a separate study, guinea pigs exposed to 120 dB SPL noise for 4 hours showed

significant hearing recovery with D-JNKI-1 treatment compared to controls.[15]

4.1.2. Aminoglycoside-Induced Ototoxicity Models

Summary of Findings: In both in vitro organ of Corti explants and in vivo models, D-JNKI-1
effectively prevents the apoptotic death of inner and outer hair cells caused by exposure to

aminoglycoside antibiotics like neomycin.[14][16]

Quantitative Data: In mouse organ of Corti explants treated with neomycin, co-incubation

with D-JNKI-1 (≥ 2 µM) resulted in nearly complete prevention of hair cell death.[14] In

neomycin-treated guinea pigs, cochleae perfused with D-JNKI-1 showed only a 4% loss of

outer hair cells, compared to a 58.2% loss in untreated contralateral ears.[17]

Neuroprotection Studies
Summary of Findings: In a rat model of excitotoxicity induced by kainic acid (KA), systemic

administration of D-JNKI-1 (XG-102) provided significant neuroprotection. The inhibitor

reversed pathological changes in brain mitochondria, including the activation of JNK1 and

JNK3, the induction of pro-apoptotic proteins Bim and Bax, and the subsequent release of

cytochrome c.[11][18]

Quantitative Data: Treatment with D-JNKI-1 almost completely abolished the KA-induced

release of cytochrome c and cleavage of PARP, key markers of apoptosis.[11] It specifically

prevented the formation of the apoptotic JNK3-Bim complex in mitochondria.[11][18]

Ocular Inflammation Studies
Summary of Findings: In a rat model of endotoxin-induced uveitis (EIU), D-JNKI-1 (XG-102)

demonstrated a potent, dose-dependent anti-inflammatory effect when administered via

intravenous, intravitreal, or subconjunctival routes.[3]

Quantitative Data: The highest doses tested (355 µg IV, 2.2 µg IVT, 22 µg subconjunctival)

were as effective as dexamethasone in reducing clinical signs of inflammation, cellular

infiltration in ocular tissues, and retinal iNOS expression.[3]

Preclinical Pharmacokinetics
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Detailed pharmacokinetic data for D-JNKI-1 in animals is not extensively published. However,

its D-retro-inverso structure is designed for high metabolic stability. Studies involving local

administration (e.g., intratympanic or subconjunctival) have shown minimal systemic exposure,

with plasma concentrations often below the limit of detection, highlighting its suitability for

targeted local therapy.[19]

Clinical Development
D-JNKI-1 has progressed through multiple clinical trials under the development codes AM-111

for otology indications and XG-102 for ophthalmology.

AM-111 for Acute Sensorineural Hearing Loss
AM-111 has been investigated in Phase 2 and Phase 3 trials for the treatment of idiopathic

sudden sensorineural hearing loss (ISSNHL).

5.1.1. Phase 2 Trial (NCT00802425)

Design: A double-blind, randomized, placebo-controlled study in 210 patients with acute

acoustic trauma or sudden deafness, treated within 48 hours of onset.[20]

Results: In the subgroup of patients with severe to profound hearing loss, a single

intratympanic injection of AM-111 (0.4 mg/mL) resulted in a statistically significant

improvement in hearing thresholds at Day 7 compared to placebo (p < 0.02).[20] The speech

discrimination score also improved significantly (p < 0.02).[9]

5.1.2. Phase 3 Trial (HEALOS, NCT02561091)

Design: A multicenter, double-blind, randomized, placebo-controlled study in 256 patients

with severe to profound ISSNHL, treated within 72 hours of onset with a single intratympanic

injection of AM-111 (0.4 mg/mL or 0.8 mg/mL) or placebo.[12][14]

Results: While the primary endpoint was not met in the overall population, a pre-specified

post-hoc analysis of the profound hearing loss subpopulation (n=98) showed a clinically and

statistically significant treatment effect.[6][7][14]
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Outcome
(Profound
Hearing Loss
Subgroup, Day
28)

AM-111 (0.4
mg/mL)

Placebo p-value Reference(s)

Mean Hearing

Improvement

(dB)

42.7 dB 26.8 dB 0.0176 [7][14]

Speech

Discrimination

Improvement (%

points, Day 91)

49.2% 30.4% 0.062 [7]

Incidence of No

Hearing

Improvement

(Day 91)

11.4% 38.2% 0.012 [7]

XG-102 for Postoperative Ocular Inflammation
XG-102 has been evaluated for its ability to control inflammation following ocular surgery.

5.2.1. Phase 1b Trial

Design: A dose-escalating study in 20 patients with post-surgery or post-traumatic intraocular

inflammation. Patients received a single subconjunctival injection of XG-102 (45, 90, 450, or

900 µg).[19]

Results: The treatment was safe and well-tolerated at all doses. All patients experienced a

sustained decrease in intraocular inflammation. Systemic exposure was minimal, with

plasma levels undetectable in the lower dose groups and barely detectable in the highest

dose group.[19]

5.2.2. Phase 2 Trial
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Design: A multicenter, randomized, double-masked, non-inferiority trial in 145 patients. A

single subconjunctival injection of XG-102 (90 µg or 900 µg) was compared to

dexamethasone eye drops administered four times daily for 21 days.[20]

Results: Both doses of XG-102 were found to be non-inferior to the standard

dexamethasone treatment in controlling anterior chamber inflammation at Day 28.[1][20]

Treatment
Group

Mean
Difference in
Anterior Cell
Grade (vs.
Dexamethason
e)

95%
Confidence
Interval

Non-inferiority
p-value

Reference(s)

XG-102 (900 µg) -0.054 -0.350 to 0.242 <0.001 [20]

XG-102 (90 µg) -0.086 -0.214 to 0.385 0.003 [20]

Experimental Protocols
In Vitro Neomycin Ototoxicity Assay
This protocol is based on methods used in preclinical studies of D-JNKI-1.[5][20][21]

1. Dissect Organ of Corti
from P3 mouse cochleae

2. Culture explants on
permeable membranes
in serum-free medium

3. Pre-incubate for 19.5h
(37°C, 5% CO2)

with or without D-JNKI-1

4. Expose to Neomycin
(e.g., 1 mM) for 3h

5. Wash and continue
incubation in fresh medium

for 19.5h
6. Fix with 4% PFA 7. Stain with Phalloidin

(to visualize hair cells)
8. Quantify hair cell

survival via microscopy

Click to download full resolution via product page

Caption: Workflow for Neomycin Ototoxicity Assay

Tissue Harvest: The organ of Corti is dissected from postnatal day 3 (P3) mice in a sterile

dissection medium.[5]

Explant Culture: The dissected cochlear turns are placed on a permeable membrane insert

in a culture plate containing serum-free DMEM/F12 medium.[20]
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Treatment: Explants are cultured for a total of 42 hours. For ototoxicity studies, neomycin

(e.g., 1 mM) is added to the medium for a 3-hour period in the middle of the culture

timeframe. For protection studies, D-JNKI-1 is co-incubated with neomycin.[5][21]

Fixation and Staining: After the culture period, explants are fixed with 4% paraformaldehyde.

Hair cells are then visualized by staining with fluorescently-labeled phalloidin, which binds to

F-actin in the stereocilia.

Analysis: The number of surviving inner and outer hair cells is counted along the length of

the cochlear explant using fluorescence microscopy and compared between treatment

groups.

In Vivo Acoustic Trauma Model
This protocol is a generalized representation of methods used in guinea pig studies.[7][15]
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Caption: Workflow for In Vivo Acoustic Trauma Model

Anesthesia and Baseline Hearing Test: Guinea pigs are anesthetized, and baseline hearing

thresholds are established using Auditory Brainstem Response (ABR) and Distortion Product

Otoacoustic Emissions (DPOAEs). ABRs are typically recorded using subdermal needle

electrodes at the vertex and mastoid.[7]
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Noise Exposure: Animals are exposed to a calibrated, intense sound field. A common

paradigm is narrow-band noise centered at a specific frequency (e.g., 10 kHz) delivered at

120-125 dB Sound Pressure Level (SPL) for 1 to 4 hours.[7][22]

Drug Administration: D-JNKI-1, typically formulated in a hyaluronic acid gel, or a vehicle

control is applied locally to the round window membrane of the cochlea, either before or

shortly after the noise exposure.[18]

Follow-up Measurements: ABR and DPOAE measurements are repeated at various time

points after the acoustic trauma (e.g., immediately after, and at 7, 14, and 21 days) to track

hearing loss and recovery.

Endpoint Analysis: The primary outcome is the Permanent Threshold Shift (PTS), calculated

as the difference between the final hearing threshold and the baseline threshold. Following

the final functional measurement, cochleae may be harvested for histological analysis to

quantify hair cell survival.

Conclusion
D-JNKI-1 is a rationally designed peptide inhibitor that effectively and safely modulates the

JNK signaling pathway. Its D-retro-inverso chemical structure confers high stability, making it a

viable therapeutic agent. Preclinical studies have robustly demonstrated its protective effects

against stress-induced apoptosis in a variety of tissues, particularly in the inner ear and central

nervous system. Clinical trials have provided evidence of its efficacy in specific, severe patient

populations suffering from acute sensorineural hearing loss and postoperative ocular

inflammation. The development of D-JNKI-1 showcases a successful translation from

understanding a fundamental cell death pathway to creating a targeted therapeutic designed to

mitigate its pathological consequences. Further clinical investigation will continue to define its

role in treating acute inflammatory and apoptotic conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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